molecular formula C15H12N2OS B3020246 N-(benzo[d]thiazol-6-yl)-3-methylbenzamide CAS No. 922966-47-0

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide

Cat. No. B3020246
CAS RN: 922966-47-0
M. Wt: 268.33
InChI Key: OJZOOIGLPXLDJT-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)-3-methylbenzamide” is a compound that contains a benzothiazole ring . Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, nucleophilic substitutions, and acetylation . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antimicrobial and Antiparasitic Activity

New benzothiazole derivatives have been reported as potential antimicrobial and antiparasitic agents . Their antimicrobial activity was evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Antioxidant, Analgesic, and Anti-Inflammatory Activity

Thiazoles, which include benzothiazole derivatives, have been associated with diverse biological activities such as antioxidant, analgesic, and anti-inflammatory .

Antifungal and Antiviral Activity

Thiazoles have also been associated with antifungal and antiviral activities .

Anticancer or Cytotoxic Drug Molecules

Thiazoles have been associated with anticancer or cytotoxic drug molecules .

Antibacterial Agents

N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .

Anticonvulsant and Neuroprotective Activity

Thiazoles have been associated with anticonvulsant and neuroprotective activities .

Antidiabetic and Anti-Alzheimer Activity

Thiazoles have been associated with antidiabetic and anti-Alzheimer activities .

Mechanism of Action

Future Directions

Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Therefore, future research could focus on exploring the potential of “N-(benzo[d]thiazol-6-yl)-3-methylbenzamide” and similar compounds in the treatment of various diseases.

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-13-14(8-12)19-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZOOIGLPXLDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide

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